molecular formula C10H15BrN2O2 B1522751 tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate CAS No. 1040276-87-6

tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Cat. No. B1522751
CAS RN: 1040276-87-6
M. Wt: 275.14 g/mol
InChI Key: ICZWOYCHFVRCGS-UHFFFAOYSA-N
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Description

“tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C10H15BrN2O2 . It is used as a starting material in the synthesis of 1,4-bipyrazoles and various pharmaceutical and biologically active compounds, including inhibitors .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The compound is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. For instance, it can react with titanium tetrachloride to afford binary adducts . It is also used as a scaffold in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 275.15 . It is a liquid in its physical form .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate serves as a versatile intermediate in the synthesis of pyrazole derivatives, which have wide applications in medicinal chemistry and material science. For example, a novel synthesis route was developed for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing the compound's utility in preparing pyrazole derivatives with potential biological activities (Bobko et al., 2012). Furthermore, its reactivity under certain conditions has been explored to achieve functionalized cyclopentenes via catalytic asymmetric [3+2] cycloaddition, indicating its role in creating structurally complex molecules with high precision (Han et al., 2011).

Advancement in Organic Synthesis Techniques

Research has also been conducted on improving organic synthesis techniques using this compound. One study describes a straightforward and regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones, demonstrating the compound's role in simplifying and enhancing the efficiency of pyrazole synthesis processes (Rosa et al., 2008). This highlights the compound's contribution to developing more efficient synthetic routes for complex organic molecules.

Development of Functional Materials

In the field of materials science, the compound's derivatives have been studied for their photophysical properties, contributing to the development of new luminescent materials. For instance, a series of luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes were synthesized, with this compound derivatives playing a key role in tuning the photophysical properties of these materials (Ma et al., 2005). This research underscores the importance of such compounds in advancing functional materials with potential applications in optoelectronics and sensing.

properties

IUPAC Name

tert-butyl 4-bromo-3,5-dimethylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-6-8(11)7(2)13(12-6)9(14)15-10(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZWOYCHFVRCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)OC(C)(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675377
Record name tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1040276-87-6
Record name tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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